molecular formula C13H19NO2 B062256 tert-butyl (3R)-3-amino-3-phenylpropanoate CAS No. 161671-34-7

tert-butyl (3R)-3-amino-3-phenylpropanoate

Cat. No.: B062256
CAS No.: 161671-34-7
M. Wt: 221.29 g/mol
InChI Key: TYYCBAISLMKLMT-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (3R)-3-amino-3-phenylpropanoate: is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butyl ester group, an amino group, and a phenyl group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of tert-butyl (3R)-3-amino-3-phenylpropanoate typically begins with commercially available starting materials such as tert-butyl acrylate, benzylamine, and phenylacetic acid.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under mild conditions using catalysts such as palladium on carbon (Pd/C) for hydrogenation.

Industrial Production Methods:

    Flow Microreactor Systems: Industrial production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (3R)-3-amino-3-phenylpropanoate can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and manganese dioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products:

    Oxidation Products: Oxo derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: tert-Butyl (3R)-3-amino-3-phenylpropanoate is used as a building block in the synthesis of more complex organic molecules.

Biology:

Medicine:

    Pharmaceuticals: It serves as an intermediate in the synthesis of drugs and active pharmaceutical ingredients (APIs).

Industry:

    Materials Science: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which tert-butyl (3R)-3-amino-3-phenylpropanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the phenyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • tert-Butyl (3R)-3-amino-3-phenylbutanoate
  • tert-Butyl (3R)-3-amino-3-phenylpentanoate

Comparison:

Properties

IUPAC Name

tert-butyl (3R)-3-amino-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)9-11(14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYCBAISLMKLMT-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 10 g of 4-phenylazetidin-2-one and 15.2 g of chlorotrimethylsilane in 150 cm3 of anhydrous tert.-butanol are refluxed for 7 days. The solution is then evaporated and ethyl acetate and aqueous sodium bicarbonate at 5% are added. The organic phase is washed with water, dried on sodium sulphate and is then evaporated. 7 g of tert.- butyl 3-phenyl-3-amino-propanoate are obtained (yield 47%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

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